Prosulfocarb
Overview
Description
Prosulfocarb is a thiocarbamate herbicide widely used in agriculture to control annual ryegrass and toad rush in crops such as wheat and barley . It was introduced to the European Union in 1988 and has seen a significant increase in usage, particularly in France . This compound is absorbed by the roots of germinating seedlings and inhibits growth in the meristem by disrupting fat synthesis .
Mechanism of Action
Target of Action
Prosulfocarb is a thiocarbamate herbicide . The primary targets of this compound are the protein acetyl-CoA carboxylase (ACCase) of group A herbicides and the target protein acetohydroxyacid synthase of group B herbicides . These proteins are crucial for the growth and development of plants, particularly in cereals .
Mode of Action
This compound is selective and is absorbed by the roots and shoots (coleoptile) of germinating seedlings . It inhibits growth in the meristematic region . This compound’s action involves the sulphohydric alkylation of key phytohormones, especially inhibiting those driven by long chain fatty acid synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of long-chain fatty acids . By alkylating key phytohormones, this compound disrupts the normal functioning of these pathways, leading to inhibited growth in plants .
Pharmacokinetics
It is known that this compound is applied at a rate of more than 1 kg/hectare .
Result of Action
The result of this compound’s action is the effective control of weeds, thus securing and sustaining crop yield and quality . The intensive use of herbicides like this compound can lead to environmental contamination and the selection of pesticide-resistant weeds .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. The compound’s transfer mode from targeted crops to untargeted parcels has been investigated, highlighting the volatilization effect to explain the pollution of lone parcels and hedge inefficiency against residue spreads . This suggests that environmental factors such as wind and temperature could influence the distribution and effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
It is known that Prosulfocarb is involved in the inhibition of certain enzymes, which leads to the death of the weed .
Cellular Effects
It is known that this compound can have an impact on the metabolic processes of the weed cells, leading to their death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of certain enzymes in the weed cells. This inhibition disrupts the normal functioning of the cells, leading to their death .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on the weed cells, leading to their death .
Dosage Effects in Animal Models
It is known that this compound can have toxic effects at high doses .
Metabolic Pathways
It is known that this compound can interact with certain enzymes and cofactors in the weed cells, disrupting their normal metabolic processes .
Transport and Distribution
It is known that this compound can be transported within the weed cells, leading to their death .
Subcellular Localization
It is known that this compound can interact with certain subcellular structures in the weed cells, disrupting their normal functioning .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prosulfocarb is synthesized through the reaction of N,N-dipropylamine with benzyl chloroformate in the presence of a base, typically sodium hydroxide . The reaction proceeds as follows: [ \text{N,N-dipropylamine} + \text{benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The final product is typically formulated with solvents such as solvent naphtha to enhance its application properties .
Chemical Reactions Analysis
Types of Reactions: Prosulfocarb primarily undergoes hydrolysis and oxidation reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions:
Hydrolysis: Strong acids or bases
Oxidation: Oxidizing agents such as hydrogen peroxide
Major Products Formed:
Hydrolysis: Benzyl alcohol and N,N-dipropylamine
Oxidation: Benzyl alcohol and N,N-dipropylamine derivatives
Scientific Research Applications
Prosulfocarb is extensively used in agricultural research to study herbicide resistance and the environmental impact of herbicides . It is also used in studies related to the volatilization effect and the transfer of herbicide residues to non-target areas . Additionally, this compound is used in bioassays to assess herbicide activity and availability in soil .
Comparison with Similar Compounds
- S-metolachlor
- Pyroxasulfone
- Trifluralin
Comparison: Prosulfocarb is unique in its mode of action compared to other herbicides like S-metolachlor and pyroxasulfone, which target different pathways . While S-metolachlor inhibits cell division and elongation, pyroxasulfone inhibits very-long-chain fatty acid synthesis . Trifluralin, on the other hand, disrupts microtubule formation during cell division . This compound’s ability to inhibit long-chain fatty acid synthesis makes it particularly effective against certain resistant weed species .
Properties
IUPAC Name |
S-benzyl N,N-dipropylcarbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVQOSNDJXLKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)SCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
Record name | CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058119 | |
Record name | Prosulfocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Ullmann] | |
Record name | Prosulfocarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2010 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000052 [mmHg] | |
Record name | Prosulfocarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2010 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
52888-80-9 | |
Record name | CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Prosulfocarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52888-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prosulfocarb [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prosulfocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-benzyl N,N-dipropylthiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-benzyl N,N-dipropylcarbamothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROSULFOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VCE6FU50D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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